N'-benzyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide
Description
N'-benzyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a synthetic organic compound featuring a central ethanediamide (oxalamide) backbone substituted with a benzyl group and a complex sulfonated thiophene moiety. The structure comprises two thiophene rings: one directly bonded to the ethyl chain and another sulfonated at the 2-position, contributing to its electronic and steric profile.
Properties
IUPAC Name |
N-benzyl-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S3/c22-18(20-12-14-6-2-1-3-7-14)19(23)21-13-16(15-8-4-10-26-15)28(24,25)17-9-5-11-27-17/h1-11,16H,12-13H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXISMRXAPRWJRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivatives, which are then subjected to sulfonylation and subsequent coupling with ethanediamide. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonyl groups or the thiophene rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings or the benzyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzyl or thiophene moieties.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that thiophene derivatives, including N'-benzyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide, exhibit significant antimicrobial activity. Studies have shown that compounds containing thiophene moieties can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study highlighted the synthesis of thiophene-based compounds that demonstrated potent activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The compound also shows promising antioxidant properties. Thiophene derivatives have been evaluated for their ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. In vitro assays have demonstrated that certain derivatives can inhibit lipid peroxidation significantly, indicating their potential as therapeutic agents for oxidative stress mitigation .
Anticancer Potential
this compound has been studied for its anticancer effects. Research involving related thiophene compounds has revealed that they can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival .
Materials Science
Conductive Polymers
Thiophene derivatives are integral in the development of conductive polymers used in organic electronics. Their ability to conduct electricity makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices can enhance the electrical properties and stability of these materials .
Dyes and Pigments
The vibrant colors associated with thiophene compounds make them valuable as dyes and pigments in various applications, including textiles and coatings. The sulfonyl group enhances solubility and stability in different solvents, making these compounds suitable for industrial applications .
Biological Research
Enzyme Inhibition Studies
this compound has been investigated as a potential inhibitor of specific enzymes involved in disease processes. For example, studies on similar compounds have demonstrated their ability to inhibit enzymes related to inflammatory responses, suggesting possible applications in treating inflammatory diseases .
Molecular Docking Studies
Computational studies using molecular docking techniques have been employed to predict the binding affinity of this compound with various biological targets. These studies provide insights into how structural modifications can enhance efficacy and selectivity against specific targets, paving the way for drug design .
Case Studies
Mechanism of Action
The mechanism of action of N’-benzyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound’s thiophene rings and sulfonyl groups can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features
Key Observations:
Sulfonyl Group Variations: The target compound’s thiophene-2-sulfonyl group contrasts with the 4-chlorophenylsulfonyl group in ’s analog. Chlorophenylsulfonyl groups () introduce halogen-based hydrophobicity and steric bulk, which may reduce solubility compared to the target compound .
Backbone and Substituent Effects: The ethanediamide backbone in the target compound and ’s analog provides two amide groups, enabling stronger hydrogen-bonding interactions than the single acetamide group in ’s compound. This could improve binding affinity in biological targets (e.g., enzymes or receptors) .
Heterocyclic and Coordination Chemistry :
- Replacing thiophene with furan () reduces aromatic stabilization (furan has lower resonance energy), which may increase reactivity but decrease thermal stability .
- ’s lead(II) complex demonstrates the utility of thiophene-ethyl-benzyl motifs in forming stable metal coordination compounds, suggesting applications in materials science or catalysis .
Computational and Analytical Considerations
- Density Functional Theory (DFT) : and discuss DFT methods for evaluating thermochemical and electronic properties. These approaches could model the target compound’s sulfonyl group interactions or compare charge distribution with analogs like ’s chlorophenyl variant .
- Crystallography : Tools like SHELX () and WinGX () are critical for resolving crystal structures of such compounds, particularly for confirming stereochemistry and intermolecular interactions .
Biological Activity
N'-benzyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key experimental results.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes thiophene rings and a sulfonamide moiety. Its molecular formula is , indicating the presence of multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with thiophene and sulfonamide functionalities exhibit a range of biological activities, including:
- Antimicrobial Activity : Many derivatives containing thiophene rings have shown significant antibacterial and antifungal properties.
- Anti-inflammatory Effects : Compounds similar to this compound have been studied for their anti-inflammatory effects, particularly in models of autoimmune diseases.
- Cytotoxicity Against Cancer Cells : Some studies report activity against various cancer cell lines, suggesting potential as an anticancer agent.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of thiophene derivatives, revealing that compounds with similar structures to this compound exhibited moderate to significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL for effective compounds .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 25 | Escherichia coli |
| Compound C | 50 | Pseudomonas aeruginosa |
Anti-inflammatory Activity
In vivo studies demonstrated that similar thiophene-based compounds significantly reduced inflammation in murine models of arthritis. The compounds were administered orally and showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-1β, indicating their potential as therapeutic agents for inflammatory diseases .
Cytotoxicity Studies
Research on cytotoxic effects revealed that this compound exhibited IC50 values ranging from 20 to 100 µM against various cancer cell lines, including breast and lung cancer cells. This suggests that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Studies
- Case Study on Inflammatory Models : A study published in Journal of Medicinal Chemistry highlighted the use of thiophene derivatives in treating experimental autoimmune encephalomyelitis (EAE). The results indicated a significant reduction in disease severity when treated with this compound, supporting its role as an anti-inflammatory agent .
- Anticancer Activity : Another investigation focused on the anticancer properties of this compound against various human cancer cell lines. The results showed that it effectively inhibited cell proliferation, with mechanisms involving cell cycle arrest and induction of apoptosis being confirmed through flow cytometry analyses .
Q & A
Q. What are the optimal synthetic routes for N'-benzyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene sulfonyl group followed by coupling with the benzyl-ethanediamide backbone. Key steps include:
- Thiophene sulfonylation : Use thiophene-2-sulfonyl chloride under basic conditions (e.g., NaH in THF) at 0–5°C to minimize side reactions .
- Amide coupling : Employ carbodiimide reagents (e.g., EDC/HCl) with catalytic DMAP in dichloromethane to link the sulfonylated intermediate to the ethanediamide core .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures ≥95% purity. Reaction yields improve with inert atmospheres (N₂/Ar) and controlled temperatures (25–40°C) .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity of the benzyl, thiophene, and sulfonyl groups. Key signals include:
- Thiophene protons: δ 6.8–7.5 ppm (multiplet).
- Sulfonyl group: Deshielded carbons at δ 125–135 ppm in ¹³C NMR .
- FT-IR : Stretching bands for sulfonyl (S=O, 1160–1300 cm⁻¹) and amide (C=O, 1640–1680 cm⁻¹) groups validate functional groups .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (C₂₀H₁₉N₂O₃S₂, ~415.5 g/mol) with <2 ppm error .
Q. How do the compound’s functional groups influence its solubility and stability?
- Methodological Answer :
- Solubility : The thiophene sulfonyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF). Hydrophobic benzyl and thiophene moieties reduce aqueous solubility, requiring co-solvents (e.g., 10% DMSO in PBS) for biological assays .
- Stability : Susceptible to hydrolysis under acidic/alkaline conditions. Stability studies (HPLC monitoring) recommend storage at –20°C in anhydrous DMSO to prevent sulfonyl group degradation .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Functional Selection : Use the B3LYP hybrid functional (Becke’s exchange + Lee-Yang-Parr correlation) for accurate thermochemical and electronic properties .
- Basis Sets : Apply 6-31G(d,p) for geometry optimization and 6-311++G(3df,3pd) for higher accuracy in frontier orbital (HOMO/LUMO) analysis .
- Applications : Predict sulfonyl group electrophilicity (reactivity with nucleophiles) and charge distribution for binding site analysis in enzyme inhibition studies .
Q. What experimental strategies can elucidate its mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinase Assays : Use ADP-Glo™ assays to measure inhibition of kinases (e.g., EGFR, VEGFR) at varying concentrations (IC₅₀ determination). Include positive controls (e.g., Erlotinib) .
- Molecular Docking : Perform AutoDock Vina simulations with PDB structures (e.g., 1M17 for EGFR) to identify key interactions (e.g., hydrogen bonds with sulfonyl oxygen) .
- Mutagenesis Studies : Validate predicted binding residues (e.g., Lys721 in EGFR) via site-directed mutagenesis and activity comparisons .
Q. How should researchers address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Assay Standardization : Replicate assays under identical conditions (e.g., cell line: HEK293 vs. HeLa; serum concentration: 10% FBS) .
- Purity Verification : Re-analyze compound batches via HPLC and LC-MS to exclude impurities as confounding factors .
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream pathway effects .
Q. What strategies optimize the compound’s stability in formulation for in vivo studies?
- Methodological Answer :
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to enhance shelf life.
- Nanoparticle Encapsulation : Use PLGA nanoparticles (solvent evaporation method) to protect against enzymatic degradation in plasma .
- Accelerated Stability Testing : Incubate formulations at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
